molecular formula C12H11ClN4O3 B3599793 N-(3-chloro-4-methylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide

N-(3-chloro-4-methylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B3599793
M. Wt: 294.69 g/mol
InChI Key: WYYSRIBYYBLQOZ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide is an organic compound that features a complex structure with both aromatic and heterocyclic components. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agricultural chemistry, and materials science. The presence of functional groups like chloro, methyl, nitro, and pyrazolyl suggests that it may exhibit diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-chloro-4-methylaniline and 3-nitro-1H-pyrazole.

    Step 1 Formation of Intermediate: The initial step involves the acylation of 3-chloro-4-methylaniline with an appropriate acylating agent, such as chloroacetyl chloride, to form N-(3-chloro-4-methylphenyl)chloroacetamide.

    Step 2 Coupling Reaction: The intermediate is then reacted with 3-nitro-1H-pyrazole to form the final product, N-(3-chloro-4-methylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability, as well as advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The nitro group in the compound can undergo reduction to form corresponding amines under suitable conditions.

      Reagents and Conditions: Common reagents include hydrogen gas with a palladium catalyst or chemical reducing agents like tin(II) chloride in hydrochloric acid.

      Products: The major product would be the corresponding amine derivative.

  • Substitution: : The chloro group on the aromatic ring can participate in nucleophilic aromatic substitution reactions.

      Reagents and Conditions: Typical nucleophiles include amines or thiols, and the reaction may require a polar solvent and elevated temperatures.

      Products: Substitution of the chloro group with the nucleophile.

  • Hydrolysis: : The amide bond in the compound can be hydrolyzed under acidic or basic conditions.

      Reagents and Conditions: Acidic hydrolysis might use hydrochloric acid, while basic hydrolysis could involve sodium hydroxide.

      Products: Hydrolysis would yield the corresponding carboxylic acid and amine.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic transformations.

    Material Science: Its structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Pharmacology: Due to its potential bioactivity, it can be investigated as a lead compound in drug discovery, particularly for its antimicrobial or anti-inflammatory properties.

    Biochemical Research: It can be used as a probe to study enzyme interactions and inhibition mechanisms.

Industry

    Agriculture: The compound may serve as a precursor for the synthesis of agrochemicals such as herbicides or insecticides.

    Polymer Science: It can be incorporated into polymer matrices to enhance their properties, such as thermal stability or mechanical strength.

Mechanism of Action

The mechanism by which N-(3-chloro-4-methylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide exerts its effects would depend on its specific application. For instance, in a biological context, it might interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The nitro group could be involved in redox reactions, while the pyrazole ring might participate in hydrogen bonding or π-π interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide: Lacks the nitro group, which may result in different reactivity and biological activity.

    N-(3-chloro-4-methylphenyl)-2-(3-amino-1H-pyrazol-1-yl)acetamide: Contains an amino group instead of a nitro group, potentially altering its pharmacological profile.

    N-(3-chloro-4-methylphenyl)-2-(3-nitro-1H-imidazol-1-yl)acetamide: Features an imidazole ring instead of a pyrazole ring, which could affect its binding properties and reactivity.

Uniqueness

N-(3-chloro-4-methylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide is unique due to the combination of its functional groups and heterocyclic structure, which confer specific chemical and biological properties. The presence of both a nitro group and a pyrazole ring makes it particularly interesting for applications requiring redox activity and specific binding interactions.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(3-nitropyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4O3/c1-8-2-3-9(6-10(8)13)14-12(18)7-16-5-4-11(15-16)17(19)20/h2-6H,7H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYSRIBYYBLQOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=CC(=N2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795780
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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